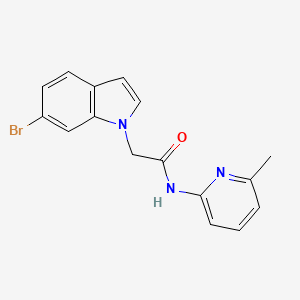

2-(6-bromo-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14BrN3O |

|---|---|

Molecular Weight |

344.21 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(6-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C16H14BrN3O/c1-11-3-2-4-15(18-11)19-16(21)10-20-8-7-12-5-6-13(17)9-14(12)20/h2-9H,10H2,1H3,(H,18,19,21) |

InChI Key |

NTJRYCZOWVZHGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic compound that combines an indole moiety with a pyridine derivative, exhibiting potential biological activities. The compound's structure includes a brominated indole, which is known for its diverse pharmacological properties, and a methyl-substituted pyridine that enhances its chemical reactivity. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic effects.

- Molecular Formula : C₁₆H₁₄BrN₃O

- Molecular Weight : 344.21 g/mol

- CAS Number : 1219568-14-5

Antibacterial Activity

Research indicates that compounds with indole and pyridine structures often display significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 40 µg/mL |

| Compound B | P. aeruginosa | 50 µg/mL |

| Compound C | S. typhi | Comparable to ceftriaxone |

These findings suggest that the compound may possess comparable or superior antibacterial activity to established antibiotics, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For example, one study demonstrated that related indole derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest in the S phase:

| Treatment Concentration | LDH Levels (U/L) | Cell Viability (%) |

|---|---|---|

| Control | 85.35 ± 4.2 | 100 |

| Treated | 521.77 ± 30.8 | Decreased |

This data indicates that the compound has a potent effect on cancer cell viability and suggests a mechanism involving cell cycle disruption .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been noted in recent research. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound D | 89 | 78 |

These results highlight the potential of the compound as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The brominated indole moiety enhances binding affinity and specificity due to its unique electronic properties, while the pyridine component may facilitate additional interactions within biological systems .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

-

Synthesis Method : The synthesis typically involves bromination of indole followed by alkylation with a methyl-pyridine derivative.

- Step 1 : Bromination using N-bromosuccinimide (NBS).

- Step 2 : Alkylation with an appropriate ethylating agent.

- Biological Testing : Compounds were evaluated for their antibacterial and anticancer activities using standard assays such as agar diffusion methods and MTT assays.

Scientific Research Applications

The compound exhibits significant biological activities, primarily due to the presence of the indole and pyridine rings. Research indicates its potential as an inhibitor for various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Preliminary studies suggest that 2-(6-bromo-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide may act as a lead compound in cancer therapy. The indole structure is known for its role in modulating cellular pathways associated with cancer proliferation. Case studies have demonstrated its efficacy in inhibiting tumor growth in vitro, particularly against breast and colorectal cancer cell lines .

Antimicrobial Properties

This compound has shown promising results as an antibacterial agent. In vitro evaluations have indicated activity against Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 50 µg/mL to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including bromination and acetamide formation. Variations of this compound have been synthesized to enhance its biological activity or selectivity towards certain targets. For instance, modifications to the pyridine or indole rings can lead to derivatives with improved potency or reduced toxicity .

Chemical Reactions Analysis

Reactivity Profile

The compound’s functional groups enable participation in various reactions:

Nucleophilic Substitution

-

Bromine Substitution : The bromine atom on the indole ring undergoes nucleophilic substitution, particularly under alkaline conditions, to introduce diverse substituents.

-

Pyridine Reactivity : The pyridine ring may participate in electrophilic aromatic substitution or metal-catalyzed coupling reactions, though specific examples for this compound are less documented.

Hydrolysis of Acetamide Group

-

The acetamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives, altering solubility and reactivity .

Reduction Reactions

-

Imine Reduction : While not directly observed in this compound, similar indole derivatives undergo NaBH₄-mediated reductions of imine intermediates to form secondary amines during synthesis .

Reaction Conditions and Monitoring

Optimization of reaction conditions is critical for yield and purity:

| Reaction Type | Typical Conditions | Monitoring Technique |

|---|---|---|

| Amide Coupling | EDC (excess), room temperature | TLC (silica gel, UV detection) |

| Hydrolysis | HCl/H₂O or NaOH/H₂O | pH adjustment, TLC |

| Alkylation | Bromoacetic ester, refluxing solvent | TLC to track ester conversion |

Biological Interactions

Though not directly studied in the provided sources, structural analogs suggest potential interactions with biological targets:

-

Enzyme/Receptor Binding : Indole derivatives often modulate neurotransmitter systems (e.g., serotonin receptors) or enzyme activity (e.g., kinases).

-

Neuropharmacological Effects : The pyridine moiety may contribute to CNS-penetrating properties, enabling neuroprotective or cognitive-enhancing activity.

Key Challenges and Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the indole, acetamide linker, and pyridine rings. Key comparisons include:

Table 1: Substituent Comparison of Selected Acetamide Derivatives

*Calculated based on analogous structures in .

Key Observations:

The 6-methyl group in the target compound may reduce metabolic oxidation compared to halogens, enhancing stability .

Heterocycle Variations: Replacement of pyridine with benzimidazole () introduces aromatic nitrogen atoms capable of hydrogen bonding, which could enhance receptor affinity. Thieno-pyrazol derivatives () incorporate sulfur, altering electronic properties and possibly modulating redox activity.

Indole Modifications :

Physicochemical Properties

Limited data on solubility, melting points, or stability are available for the target compound. However, comparisons with analogs suggest:

- Molecular Weight: Smaller analogs (e.g., thieno-pyrazol derivative at 391.3 g/mol ) may exhibit better bioavailability than bulkier derivatives (e.g., 509.9 g/mol dichlorobenzyl analog ).

Q & A

Q. What synthetic routes are recommended for preparing 2-(6-bromo-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide?

The synthesis typically involves coupling a brominated indole derivative with a substituted pyridine-acetamide. A common approach includes:

- Step 1 : Bromination of indole at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .

- Step 2 : Functionalization of the indole nitrogen with an acetamide group via alkylation or acylation. For example, reacting 6-bromoindole with chloroacetyl chloride in the presence of a base like triethylamine .

- Step 3 : Coupling the intermediate with 6-methylpyridin-2-amine using a palladium-catalyzed amidation (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene) to form the final product .

- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers characterize the structural configuration of this compound?

A multi-technique approach is critical:

- 1H/13C NMR : Identify proton environments (e.g., indole NH at δ ~11 ppm, pyridine protons at δ 7–8 ppm) and confirm acetamide carbonyl resonance (δ ~169 ppm) .

- X-ray Crystallography : Resolve absolute configuration and bond angles. For related bromopyridyl-acetamides, monoclinic crystal systems (e.g., space group P21/c) with Z = 12 and β angles ~94° are common .

- HRMS : Validate molecular weight (theoretical m/z 393.26 for C₁₆H₁₃BrN₄O) with <2 ppm error .

Q. What are the primary challenges in achieving high purity for this compound?

- By-product Formation : Bromine displacement during coupling reactions may generate impurities like N-(6-bromopyridin-2-yl)acetamide derivatives. Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound .

- Moisture Sensitivity : The acetamide group is prone to hydrolysis. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can enantioselective synthesis be applied to derivatives of this compound?

- Chiral Catalysts : Use asymmetric Minisci reactions with chiral Brønsted acids (e.g., (R)-TRIP) to introduce stereocenters in indole derivatives. For example, enantiomeric excess (ee) up to 82% has been achieved for related β-carboline-acetamides .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiral NQ(2) column, hexane/i-PrOH = 90:10) and validate ee using polarimetry ([α]D²⁰ = +14.8°) .

Q. How should researchers address contradictions in biological activity data for this compound?

- Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., doxorubicin) .

- Metabolic Stability : Test plasma stability (e.g., 37°C, 1 hour) to rule out rapid degradation as a cause of inconsistent IC₅₀ values .

Q. What computational methods support the optimization of this compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .

- ADMET Prediction : Use SwissADME to assess logP (~2.5 for optimal permeability) and PAINS filters to eliminate promiscuous motifs .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Electron Density Maps : Analyze X-ray data (e.g., R factor < 0.05) to distinguish between indole (1H) and indolenine tautomers. For example, N–H bond lengths ~1.8 Å confirm the indole form .

- Temperature-Dependent NMR : Monitor tautomer ratios at 25°C vs. −40°C in DMSO-d₆ to identify dominant forms .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Crystallographic Parameters (Hypothetical)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å) | a = 4.189, b = 26.219, c = 23.817 | |

| β Angle | 94.148° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.